molecular formula C12H17NO3S2 B2619171 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448051-54-4

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2619171
CAS No.: 1448051-54-4
M. Wt: 287.39
InChI Key: YEAGOQIQCITSOV-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a piperidine ring, a methylsulfonyl group, and a thiophene heterocycle, a combination frequently explored in the development of bioactive molecules. The piperidine moiety is a privileged structure in pharmacology, present in a wide array of therapeutic agents . Its substitution with an electron-withdrawing methylsulfonyl group can significantly influence the molecule's electronic properties, potentially enhancing binding affinity and metabolic stability. The 2-thienyl group is a common bioisostere for phenyl rings, often employed to optimize pharmacokinetic properties and introduce novel interaction points within a biological target . Compounds featuring piperidine and thiophene subunits have demonstrated diverse and potent biological activities in scientific literature. Research indicates that similar structures are investigated as potential antiviral agents , anticancer therapies through enzyme inhibition , and antiseizure or antinociceptive agents . The specific molecular architecture of this reagent makes it a valuable intermediate for constructing compound libraries aimed at probing these and other biological pathways. It is an ideal candidate for hit-to-lead optimization campaigns, particularly for researchers targeting G-protein coupled receptors (GPCRs), kinases, and various central nervous system targets.

Properties

IUPAC Name

1-(4-methylsulfonylpiperidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-18(15,16)11-4-6-13(7-5-11)12(14)9-10-3-2-8-17-10/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAGOQIQCITSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The thiophene ring is then attached through a series of coupling reactions. The final step involves the formation of the ethanone moiety, often achieved through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial methods also focus on scalability and cost-effectiveness, employing continuous flow reactors and automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone moiety yields carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the methylsulfonyl group with various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Applications

1. Treatment of CNS Disorders

Research indicates that compounds similar to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone may exhibit neuroprotective properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, potentially benefiting conditions such as:

  • Alzheimer's Disease : Inhibition of certain enzymes involved in the degradation of neurotransmitters can improve cognitive function.
  • Depression : Compounds with similar structures have demonstrated serotonin reuptake inhibition, suggesting potential antidepressant effects.

2. Metabolic Syndrome Management

The compound’s structural features suggest it could be effective in treating metabolic syndrome-related disorders, such as type 2 diabetes and obesity. Inhibiting specific enzymes can help regulate glucose metabolism and lipid profiles, reducing the risk of cardiovascular diseases associated with metabolic syndrome .

Neuropharmacological Effects

A study investigated the impact of piperidine derivatives on rodent models exhibiting depression-like behaviors. While the specific compound was not tested directly, related compounds showed significant improvements in behavior, indicating the potential efficacy of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone in treating depressive symptoms .

Antimicrobial Activity

Research into sulfonamide-based compounds suggests that the methylsulfonyl group may confer antimicrobial properties. Preliminary studies indicate that similar compounds exhibit activity against various bacterial strains, warranting further exploration into the antimicrobial potential of this compound .

Further research is essential to fully understand the therapeutic potential of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone. Future studies should focus on:

  • In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate how this compound interacts with biological systems.
  • Broader Biological Screening : To explore additional pharmacological effects beyond those currently known.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ in sulfonyl substituents, heterocyclic cores, or substitution patterns. Key comparisons include:

Compound Name Structural Differences Key Properties/Findings Reference
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone Aryl sulfonyl group (vs. methylsulfonyl) Higher yield (90%) in synthesis; aryl groups may enhance lipophilicity
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Pyridine core (vs. piperidine) Used as an impurity in etoricoxib (COX-2 inhibitor); pyridine enhances aromaticity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) Piperazine core (vs. piperidine) Piperazine’s dual nitrogen atoms may improve solubility and binding affinity
1-(4-(Piperidin-1-yl)phenyl)ethanone Piperidine linked to phenyl (vs. direct ethanone) Substitution on phenyl alters spatial orientation; reduced steric hindrance

Key Observations

Aryl sulfonyl analogs () show varied synthetic yields (65–90%), suggesting substituent-dependent reactivity .

Heterocyclic Core Modifications: Replacing piperidine with pyridine () introduces aromaticity, which may influence binding to hydrophobic enzyme pockets (e.g., COX-2) .

Substitution Patterns: Direct attachment of piperidine to ethanone (target compound) versus phenyl-linked analogs () reduces conformational flexibility, possibly increasing selectivity .

Biological Activity

Overview

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, also known by its chemical structure and CAS number 1448035-57-1, is a heterocyclic compound featuring a piperidine ring and a thiophene ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and neuropharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

C11H15NO3S2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_3\text{S}_2

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds related to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone. For instance, compounds with similar piperidine structures have shown significant efficacy against various cancer cell lines. A notable study demonstrated that derivatives of piperidine exhibited inhibition of tumor cell proliferation and migration, inducing ferroptosis (a form of regulated cell death) in tumor cells. The mechanism involved the downregulation of proteins associated with oxidative stress response pathways, such as SLC7A11/XCT and GPX4, indicating a potential therapeutic pathway for this compound class in cancer treatment .

Compound IC50 (μM) Mechanism
1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanoneTBDInduces ferroptosis by inhibiting NRF2 pathway
PMSA (related compound)18Inhibits tumor cell proliferation and migration

Neuropharmacological Effects

The compound's piperidine structure suggests potential interactions with neurotransmitter systems. Research indicates that piperidine derivatives can modulate dopamine and serotonin receptors, which may lead to applications in treating neurological disorders such as depression and anxiety . The specific interactions of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone with these receptors remain to be fully elucidated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including the formation of the piperidine ring through cyclization reactions, introduction of the methylsulfonyl group via sulfonylation, and attachment of the thiophene ring through cross-coupling methods. Variations in the substituents on the piperidine or thiophene rings can lead to compounds with differing biological activities.

Case Studies

Several case studies involving related compounds have provided insights into their biological activities:

  • Case Study on PMSA : This compound was shown to inhibit proliferation and migration in breast cancer cells through a mechanism involving ferroptosis. The study utilized various assays including MTT for cell viability and flow cytometry for ROS detection .
  • Comparative Study : A comparative analysis of similar compounds revealed that those with enhanced lipophilicity exhibited better permeability across cellular membranes, suggesting that modifications to the structure could improve therapeutic efficacy .

Q & A

Q. Critical Factors for Yield Optimization :

FactorImpact
Reaction temperatureHigher temperatures (80–100°C) improve nucleophilic substitution efficiency but risk decomposition.
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments.
Base selectionStrong bases (e.g., Cs₂CO₃) increase coupling efficiency but may lead to side reactions.

Q. Example Crystallographic Data :

ParameterValue
Dihedral angle (piperidine-thiophene)~30–35°
Hydrogen bond length (C–H···O)2.2–2.5 Å

Q. Recommended Protocol :

Validate compound purity via HPLC (≥98%).

Use identical cell lines (e.g., HEK293-OTR) across studies.

Report data with error margins and statistical significance (p < 0.05).

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